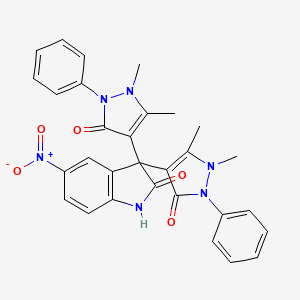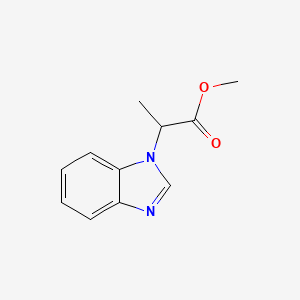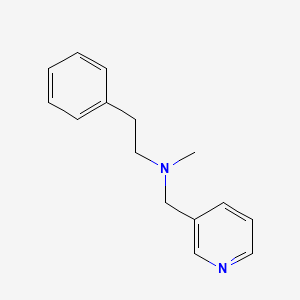![molecular formula C16H15N5O B5119202 N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. In cancer, it has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer, by blocking the JAK2/STAT3 pathway. It has also demonstrated synergistic effects with chemotherapy and radiation therapy. In inflammation, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting its potential use in the treatment of inflammatory diseases. In autoimmune disorders, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to suppress the activation and proliferation of autoimmune T cells and reduce the severity of disease in animal models.
Mecanismo De Acción
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide inhibits the JAK2/STAT3 pathway by binding to the ATP-binding site of JAK2 and preventing its activation and subsequent phosphorylation of STAT3. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways. In addition, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, it inhibits cell growth and survival, induces apoptosis and cell cycle arrest, and enhances the sensitivity to chemotherapy and radiation therapy. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and chemokines, and suppresses the activation and proliferation of immune cells. In animal models of autoimmune disorders, it reduces the severity of disease and improves clinical symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the JAK2/STAT3 pathway, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity and good pharmacokinetic properties. However, it also has some limitations, such as its limited solubility in aqueous solutions, which may require the use of organic solvents or formulation strategies, and its potential off-target effects on other signaling pathways, which may require careful dose optimization and specificity testing.
Direcciones Futuras
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has several potential future directions for research and development. One area of interest is the identification of biomarkers that can predict response to N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide in cancer patients, which may help to personalize treatment and improve clinical outcomes. Another area of interest is the combination of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor effects and overcome resistance mechanisms. Additionally, the development of more potent and selective JAK2/STAT3 inhibitors based on the structure of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide may lead to the discovery of new therapeutic agents for cancer, inflammation, and autoimmune disorders.
Métodos De Síntesis
The synthesis of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide involves several steps, including the reaction of 2,6-dichloropyrazine with 3-(1H-pyrazol-3-yl)aniline to form 6-(3-(1H-pyrazol-3-yl)phenyl)-2-pyrazinecarbonitrile, which is then converted to the carboxamide derivative by reaction with dimethylamine and subsequent hydrolysis. The final product is obtained after purification by column chromatography and recrystallization.
Propiedades
IUPAC Name |
N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21(2)16(22)15-10-17-9-14(19-15)12-5-3-4-11(8-12)13-6-7-18-20-13/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKMYXKUHKUHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CN=C1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)

![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)

![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)